2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide
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Overview
Description
2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide is an organic compound with a molecular formula of C10H12ClNO2. This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and a methylacetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide typically involves the reaction of 3-hydroxybenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-hydroxyphenyl)acetamide
- N-(3-hydroxyphenyl)-N-methylacetamide
- 2-chloro-N-(4-hydroxyphenyl)methylacetamide
Uniqueness
2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide is unique due to the presence of both a chloro group and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(10(14)6-11)7-8-3-2-4-9(13)5-8/h2-5,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESORNRSZUSPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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